molecular formula C12H13N3O3S B14095519 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine

Cat. No.: B14095519
M. Wt: 279.32 g/mol
InChI Key: YDESHRXQOAJTAR-UHFFFAOYSA-N
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Description

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine (CAS: Not explicitly provided; Synthonix ID: AC78110 ) is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 5 and a pyridinyl ring bearing an ethanesulfonyl moiety at position 2. Its molecular formula is C₁₂H₁₃N₃O₃S, with a calculated molecular weight of 279.32 g/mol.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(3-ethylsulfonylpyridin-2-yl)-5-methoxypyrazine

InChI

InChI=1S/C12H13N3O3S/c1-3-19(16,17)10-5-4-6-13-12(10)9-7-15-11(18-2)8-14-9/h4-8H,3H2,1-2H3

InChI Key

YDESHRXQOAJTAR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C2=CN=C(C=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related pyrazine and pyridinyl derivatives. Key analogs are summarized below:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine C₁₂H₁₃N₃O₃S 279.32 Ethanesulfonyl pyridinyl, methoxypyrazine Agrochemical/pharmaceutical (potential)
Oxazosulfyl C₁₅H₁₁F₃N₂O₅S₂ 420.38 Ethanesulfonyl pyridinyl, benzoxazole, trifluoromethylsulfonyl Fungicide (commercial use)
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂O 180.25 Methoxy, methyl, isobutyl Flavoring agent (FDA-approved)
2-Methyl-5-(methylthio)pyrazine C₆H₈N₂S 140.20 Methylthio, methyl Flavor/aroma compound (inferred)

Key Comparisons

Structural Similarities and Differences

  • Ethanesulfonyl Pyridinyl Group : Both 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine and Oxazosulfyl share the ethanesulfonyl-substituted pyridinyl motif, which is critical for bioactivity (e.g., fungicidal activity in Oxazosulfyl). However, the former replaces Oxazosulfyl’s benzoxazole and trifluoromethylsulfonyl groups with a methoxypyrazine, likely reducing molecular weight and altering target specificity.
  • Methoxy vs. Alkyl Substituents : The methoxy group in the main compound contrasts with the isobutyl group in 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine , which is used in flavoring due to its volatile aromatic properties. This highlights how substituent polarity and steric effects dictate application areas.

Physicochemical Properties

  • Polarity and Solubility : Oxazosulfyl’s high hydrogen bond acceptor count (10) suggests greater polarity compared to the main compound (estimated 6–8 acceptors), impacting solubility and bioavailability.
  • Molecular Weight : The main compound (279.32 g/mol) is lighter than Oxazosulfyl (420.38 g/mol) but heavier than flavoring pyrazines (e.g., 180.25 g/mol ), positioning it as a mid-sized molecule suitable for drug design.

Biological Activity and Applications Antimicrobial Potential: Oxazosulfyl’s fungicidal activity implies that the ethanesulfonyl-pyridinyl moiety may confer antimicrobial properties to the main compound, warranting further testing. Antineoplastic Analogues: reports a pyrazolo-pyridine hybrid with notable anticancer activity, suggesting that pyrazine derivatives with electron-withdrawing groups (e.g., ethanesulfonyl) could interact with biological targets like kinases or DNA.

Synthetic Considerations

  • Hydrazide Intermediates : The synthesis of acetohydrazide derivatives (e.g., ) suggests that the main compound could be synthesized via coupling reactions between ethanesulfonyl-pyridinyl intermediates and methoxypyrazine precursors.
  • Complexity : The main compound’s complexity score (estimated ~450) is lower than Oxazosulfyl’s (745 ), indicating simpler synthesis and scalability.

Biological Activity

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 270.32 g/mol. The compound features a pyridine ring, a methoxypyrazine moiety, and an ethanesulfonyl group, which contribute to its unique biological profile.

Pharmacological Effects

Research indicates that compounds similar to 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine exhibit various pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that methoxypyrazines can possess significant antimicrobial properties against various bacterial strains. For instance, related compounds have demonstrated activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .
  • Anti-inflammatory Properties :
    • Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity :
    • Methoxypyrazines have been reported to scavenge free radicals effectively, indicating their potential as antioxidant agents .

The mechanisms underlying the biological activities of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine are still under investigation. However, it is hypothesized that:

  • The ethanesulfonyl group may enhance solubility and bioavailability, facilitating interaction with biological targets.
  • The methoxy substituent could play a role in modulating receptor interactions or enzyme inhibition.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of methoxypyrazine derivatives for their antibacterial activity against E. coli. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
  • Inflammation Model :
    • In an animal model of inflammation, a related compound was administered to assess its effect on paw edema induced by carrageenan. Results showed a significant reduction in edema compared to the control group, supporting its anti-inflammatory potential .

Summary Table of Biological Activities

Activity TypeCompound SimilarityObserved EffectReference
AntimicrobialMethoxypyrazinesMIC = 5-20 μg/mL against E. coli
Anti-inflammatoryRelated derivativesReduced paw edema in rats
AntioxidantMethoxy derivativesEffective free radical scavenging

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